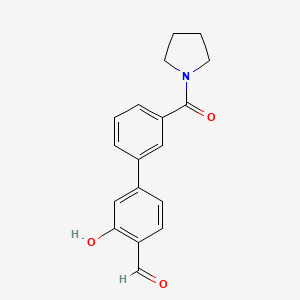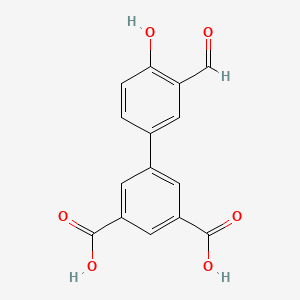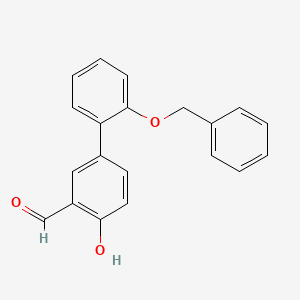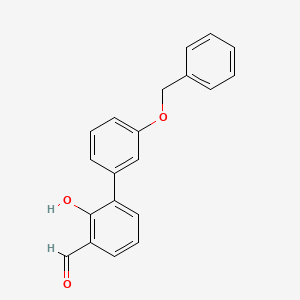
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F5PPCP) is a chemical compound with a molecular formula of C12H13NO2 and a molecular weight of 203.23 g/mol. It is a white, crystalline solid that is soluble in water and ethanol. 2F5PPCP is a derivative of phenol and has been used in a variety of scientific and industrial applications.
Mecanismo De Acción
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as a ligand in the formation of various transition metal complexes. It binds to the metal center through its phenolic group, forming a five-membered chelate ring. The pyrrolidine group of the ligand also interacts with the metal center, allowing for the formation of a stable complex.
Biochemical and Physiological Effects
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has not been extensively studied for its effects on biochemical and physiological processes. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. Additionally, it has been shown to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in a multi-step process. Additionally, it is soluble in both water and ethanol, making it easy to use in a variety of reactions. The main limitation of using 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is not very stable and can decompose over time.
Direcciones Futuras
There are several potential future directions for the use of 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. It could be used as a model compound to study the mechanisms of organic reactions, as well as the interactions between proteins and small molecules. Additionally, it could be used to study the structure and reactivity of transition metal complexes. Furthermore, it could be used as a starting material for the synthesis of other compounds with potential pharmaceutical applications. Finally, it could be used in the development of new antimicrobial and anticancer agents.
Métodos De Síntesis
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of pyrrolidinylcarbonylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 80°C for a period of 24 hours. After the reaction is complete, the product is purified by recrystallization and filtered to obtain a 95% pure sample.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound in the study of the mechanisms of organic reactions. Additionally, it has been used in the study of the interactions between proteins and small molecules. It has also been used in the study of the structure and reactivity of transition metal complexes.
Propiedades
IUPAC Name |
2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)19-8-1-2-9-19/h3-7,10-12,21H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCHXCPXDAPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685367 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261919-40-7 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)





